molecular formula C17H21N5O2 B2949016 N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034439-03-5

N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2949016
CAS No.: 2034439-03-5
M. Wt: 327.388
InChI Key: UPDZFUYVZBXYPH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a dimethylamino group and a piperidine ring linked through an ether bond to a pyridine carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by its functionalization with the pyridine carbonyl group. The pyrazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the dimethylation of the amino group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpyridin-3-amine
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N,N-dimethyl-3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21(2)15-16(20-10-9-19-15)24-13-6-5-11-22(12-13)17(23)14-7-3-4-8-18-14/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDZFUYVZBXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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